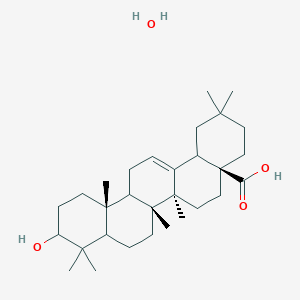

Oleanic acid;Caryophyllin

Description

Historical Context of Pentacyclic Triterpenoid (B12794562) Research

The study of pentacyclic triterpenoids, a class of naturally occurring organic compounds, has a rich history intertwined with the exploration of medicinal plants. These complex molecules, derived from the cyclization of squalene (B77637), have long been recognized for their diverse biological activities. researchgate.netresearchgate.net Early research focused on the isolation and structural elucidation of these compounds from various plant sources. Triterpenoids are abundant in the plant kingdom, often found in the epicuticular waxes of leaves and fruits, where they serve as a protective barrier against water loss and pathogens. nih.gov

The basic structure of a pentacyclic triterpenoid consists of thirty carbon atoms arranged in five rings. researchgate.net This core structure, known as gonane (B1236691) or steran, is composed of seventeen carbon atoms forming four fused rings, with the remaining carbons forming side chains. wikipedia.org The immense structural diversity of this class of compounds arises from variations in the ring structure and the type and position of functional groups.

Historically, the investigation of pentacyclic triterpenoids was driven by their use in traditional medicine across various cultures. taylorandfrancis.com For instance, plants rich in these compounds have been used for their purported anti-inflammatory, antimicrobial, and healing properties. The scientific exploration of these traditional uses led to the isolation of specific compounds and the beginning of systematic studies into their pharmacological effects. The development of analytical techniques such as chromatography and spectroscopy in the 20th century revolutionized the field, enabling the precise identification and characterization of a vast number of pentacyclic triterpenoids. nih.govjournalskuwait.org

Significance of Oleanolic Acid as a Natural Product in Modern Research

Oleanolic acid, a pentacyclic triterpenoid of the oleanane (B1240867) series, has emerged as a particularly significant natural product in modern scientific investigation. nih.govnih.gov Its widespread distribution in the plant kingdom, including in many edible plants and medicinal herbs, makes it a readily available subject for research. foodstruct.comwikipedia.org Oleanolic acid can be found as a free acid or as a precursor (aglycone) for triterpenoid saponins (B1172615). foodstruct.com It is often found alongside its isomer, ursolic acid. researchgate.netfoodstruct.com

The significance of oleanolic acid in contemporary research stems from its broad spectrum of biological activities. nih.govmdpi.com Preclinical studies have demonstrated its potential in various therapeutic areas. The compound's multifaceted nature has spurred a surge of interest in its pharmacological potential for managing chronic diseases. nih.govnih.gov

The extraction and isolation of oleanolic acid from various plant sources have been a key focus of research, with various techniques being developed and optimized. researchgate.netnih.govjournalskuwait.org Common methods include soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction, followed by purification using chromatographic techniques. nih.gov The olive plant (Olea europaea) is a major commercial source of oleanolic acid. nih.gov

Overview of Preclinical Research Trajectories for Oleanolic Acid

The preclinical research on oleanolic acid has followed several key trajectories, exploring its diverse pharmacological effects in various disease models. These investigations have laid the groundwork for understanding its mechanisms of action and potential therapeutic applications.

One of the most extensively studied areas is the anti-inflammatory activity of oleanolic acid. Research has shown that it can modulate various inflammatory pathways. taylorandfrancis.commdpi.com

Another significant line of inquiry has been its antitumor potential. Studies have investigated the effects of oleanolic acid on different cancer cell lines and in animal models, revealing its ability to interfere with multiple stages of cancer development. foodstruct.comresearchgate.net Synthetic derivatives of oleanolic acid, such as 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) and its esters, have shown even more potent antitumor activities in preclinical models and are being evaluated in early-phase clinical trials for cancer patients. nih.gov

The hepatoprotective effects of oleanolic acid have also been a major focus. For over two decades, it has been used in China as a hepatic drug due to its protective effects on the liver. nih.gov Research continues to explore its mechanisms of action in protecting the liver from various toxins and diseases.

Furthermore, preclinical studies have investigated the antiviral properties of oleanolic acid. It has been found to exhibit weak activity against HIV and HCV in vitro, leading to the investigation of more potent synthetic analogs. wikipedia.org

Other areas of preclinical research include the antidiabetic , antimicrobial , neuroprotective , and cardioprotective effects of oleanolic acid. mdpi.comnih.gov These studies have demonstrated its potential to improve insulin (B600854) sensitivity, inhibit the growth of various microbes, protect neurons from damage, and exert beneficial effects on the cardiovascular system. taylorandfrancis.comnih.gov The diverse molecular targets of oleanolic acid and its derivatives underscore its promising potential in various preclinical settings. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C30H50O4 |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;hydrate |

InChI |

InChI=1S/C30H48O3.H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);1H2/t20?,21?,22?,23?,27-,28+,29+,30-;/m0./s1 |

InChI Key |

GCHXFNUDFIZZHJ-KCPMADTJSA-N |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O |

Origin of Product |

United States |

Biosynthesis and Ecological Roles of Oleanolic Acid

Regulatory Mechanisms of Oleanolic Acid Biosynthesis

The production of oleanolic acid is a tightly regulated process, ensuring that it is synthesized in the appropriate tissues, at the correct developmental stage, and in response to specific environmental cues. Regulation occurs primarily at the transcriptional level, involving the coordinated expression of the biosynthetic genes. researchgate.net

Gene co-expression analyses have been instrumental in identifying the genes involved in the pathway. For example, the strong co-expression between β-amyrin synthase (bAS) and CYP716A12 in Medicago truncatula was a key piece of evidence leading to the characterization of CYP716A12's function. nih.gov

Transcription factors (TFs) are key regulators that bind to promoter regions of biosynthetic genes to activate or repress their expression. researchgate.net These TFs can, in turn, be controlled by cellular signaling molecules. Plant hormones and elicitors, such as methyl jasmonate (MeJA), are known to induce the expression of genes in the triterpenoid (B12794562) pathway, including squalene (B77637) epoxidase, thereby increasing the accumulation of the final products. researchgate.net This suggests that oleanolic acid and related compounds may play roles in plant defense responses. Furthermore, engineering the regulatory network, for instance by knocking out genes in competing pathways or overexpressing key enzymes, has been shown to significantly boost oleanolic acid production in microbial systems. researchgate.net

Influence of Plant Hormone Signaling Pathways

Plant hormones are crucial signaling molecules that regulate various aspects of plant growth, development, and defense, including the synthesis of secondary metabolites like oleanolic acid. Key hormones involved in modulating its production are jasmonic acid and salicylic (B10762653) acid.

Jasmonic Acid (JA): Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are potent elicitors of triterpenoid biosynthesis. mdpi.comnih.govcas.cznih.gov Studies have demonstrated that the application of JA can lead to a dramatic increase in the accumulation of oleanolic acid and its glycosylated forms (saponins). For instance, in hairy root cultures of Calendula officinalis, JA elicitation caused an 86-fold increase in saponin (B1150181) accumulation within the tissue and a massive 533-fold boost in their secretion into the culture medium. mdpi.comnih.gov This hormonal trigger appears to stimulate the glycosylation process, converting the free acid into its saponin derivatives. mdpi.comnih.gov The JA signaling pathway involves the degradation of JAZ (JASMONATE ZIM-domain) repressor proteins, which in turn frees up transcription factors like MYC2 to activate the expression of biosynthetic genes. youtube.com

Salicylic Acid (SA): Salicylic acid is another phytohormone that has been shown to enhance the production of oleanolic acid. nih.govresearchgate.net In callus cultures of Lepechinia caulescens, both MeJA and salicylic acid facilitated the accumulation of oleanolic acid. nih.gov The mechanism involves SA's role as a signal transduction molecule in secondary metabolism, capable of inducing the expression of key genes within the biosynthetic pathway. researchgate.net Cold stress can also induce the pathways responsible for SA synthesis, suggesting a complex interplay between environmental cues and hormonal signaling in regulating metabolite production. frontiersin.org

Transcription Factors in Biosynthetic Regulation

The synthesis of oleanolic acid is tightly controlled at the genetic level by various transcription factors (TFs). These proteins bind to specific regions of DNA to control the rate of transcription of biosynthetic genes.

MYC Transcription Factors: The transcription factor MYC2 is a master regulator in the jasmonate signaling pathway and plays a significant role in secondary metabolism. frontiersin.orgmdpi.comresearchgate.net As a basic helix-loop-helix (bHLH) transcription factor, MYC2 can activate or in some cases repress the biosynthesis of different classes of terpenoids. mdpi.commdpi.com When the JAZ repressors are removed in response to a JA signal, MYC2 is free to upregulate the expression of genes involved in the synthesis of compounds like oleanolic acid. youtube.comresearchgate.netnih.gov

MYB Transcription Factors: The MYB family of transcription factors is another large group known to regulate various plant-specific processes, including the biosynthesis of secondary metabolites like phenylpropanoids. nih.govnih.govsci-hub.st While their direct regulation of oleanolic acid is part of a broader network controlling secondary metabolism, they form a critical component of the plant's regulatory machinery. For example, a triad (B1167595) of MYB transcription factors (MYB99, MYB21, MYB24) in Arabidopsis controls the production of phenylpropanoids, demonstrating the complex combinatorial control exerted by these regulators. nih.gov

CBF/DREB1 Pathway: The C-repeat Binding Factor (CBF)/Dehydration-Responsive Element-Binding (DREB1) pathway is a primary signaling cascade that enables plants to tolerate abiotic stresses, particularly cold and drought. nih.govnih.gov These transcription factors are rapidly induced by low temperatures and control the expression of a suite of cold-responsive (COR) genes. frontiersin.orgnih.gov While cold stress is known to modulate the accumulation of terpenoids, a direct regulatory link between the CBF/DREB1 transcription factors and the specific genes of the oleanolic acid biosynthetic pathway is not yet firmly established. cas.cznih.govresearchgate.net However, given that cold stress influences the levels of hormones like ABA and SA, which in turn affect secondary metabolism, it is plausible that the CBF/DREB1 pathway indirectly modulates oleanolic acid production as part of a larger, integrated stress response network. mdpi.comnih.govnih.gov

Environmental Stressors and Metabolic Pathway Modulation

Plants modulate their metabolic pathways in response to various environmental challenges, with oleanolic acid production often being a key part of the defense strategy.

Biotic Stress: Oleanolic acid is a key player in plant defense against pathogens and herbivores. Its accumulation is often triggered by attack, functioning as a protective chemical barrier. researchgate.net

Occurrence and Distribution in Botanical Species

Oleanolic acid has been identified in over 1,600 plant species, highlighting its widespread distribution. researchgate.net Its concentration, however, varies significantly among different plant families, species, and even within different parts of the same plant.

Prevalence Across Plant Families

Oleanolic acid is particularly abundant in certain plant families.

| Family | Examples of Genera/Species | Reference(s) |

| Oleaceae | Olea europaea (Olive) | wikipedia.orgresearchgate.net |

| Araliaceae | Aralia elata, Aralia taibaiensis, Schefflera arboricola | nih.govsafacura.orgnih.govresearchgate.net |

| Asteraceae | Aster sedifolius, Calendula officinalis, Taraxacum officinale | mdpi.comnih.govnih.govmdpi.com |

| Lamiaceae | Lepechinia caulescens, Salvia, Thymus, Rosmarinus | nih.govresearchgate.net |

Quantitative Variation in Plant Organs and Varieties

The amount of oleanolic acid is not uniform throughout a plant. There is considerable quantitative variation depending on the specific organ, the developmental stage, and the genetic variety of the plant.

Generally, higher concentrations of oleanolic acid are found in the outer protective tissues of plants. It is abundant in the epicuticular waxes on leaves and the peel or skin of fruits. nih.gov For example, in the olive tree (Olea europaea), the leaves contain a significantly higher amount of oleanolic acid compared to the bark. wikipedia.org A study on Gentiana olivieri found that the concentration of oleanolic acid was higher in the flowers compared to the whole aerial part of the plant. This differential accumulation reflects the specific protective roles the compound plays in different plant parts. Furthermore, the content of triterpenoids can be influenced by the specific cultivar and geographical origin, indicating a strong genetic and environmental influence on its production.

| Plant Species | Plant Organ | Oleanolic Acid Content | Reference |

| Gentiana olivieri | Flower | 1.82 mg/g DW | |

| Gentiana olivieri | Whole Aerial Plant | 0.75 mg/g DW | |

| Lepechinia caulescens | Wild Plant Leaves | 1.94 mg/g DW | nih.gov |

| Lepechinia caulescens | Callus Culture (Control) | 1.13 mg/g DW | nih.gov |

| Lepechinia caulescens | Callus Culture (MeJA Elicited) | Up to 5 times higher than control | nih.gov |

Ecological Functions of Oleanolic Acid in Plants

The widespread presence of oleanolic acid in the plant kingdom is due to its critical ecological functions that enhance plant survival.

Defense against Pathogens: Oleanolic acid provides a first line of defense against microbial pathogens. researchgate.net Concentrated in the cuticular wax, it forms a physical and chemical barrier that can inhibit fungal spore germination and penetration. researchgate.net For instance, on olive leaves, oleanolic acid is present as almost pure crystals that physically obstruct fungal attacks. researchgate.net

Defense against Herbivores: The compound can also act as a deterrent to herbivores. The presence of oleanolic acid and its saponin derivatives can make plant tissues unpalatable or toxic to insects and other animals, thus reducing herbivory. researchgate.net

Prevention of Water Loss: As a component of the epicuticular wax layer on leaves and fruits, the hydrophobic nature of oleanolic acid helps to create a waterproof barrier. nih.govresearchgate.net This reduces water loss through transpiration, which is especially critical for plants in arid or stressful environments.

Allelopathy: There is evidence to suggest that oleanolic acid saponins (B1172615) can have allelopathic effects, meaning they can be released into the environment to inhibit the growth of competing plants. researchgate.net

Advanced Methodologies for Oleanolic Acid Research

Extraction Techniques from Complex Biological Matrices

The initial and one of the most critical steps in studying oleanolic acid is its extraction from plant materials. The choice of extraction method significantly impacts the yield and purity of the final product.

Solid-Liquid Extraction Modalities (e.g., Soxhlet, Maceration)

Traditional solid-liquid extraction methods like Soxhlet and maceration have been historically employed for obtaining oleanolic acid.

Soxhlet Extraction: This continuous extraction method utilizes a specialized apparatus where the solvent is repeatedly cycled through the plant material. greenskybio.com It is known for its high efficiency in extracting components that are difficult to dissolve. greenskybio.com The process involves heating the solvent, which then vaporizes, condenses, and drips onto the sample, gradually extracting the desired compound. greenskybio.com While effective, a key drawback of conventional Soxhlet extraction is the prolonged extraction time and the large volume of solvent required. chromatographyonline.comhebmu.edu.cn The high temperatures involved may also pose a risk of thermal degradation for heat-sensitive compounds. hebmu.edu.cn

Maceration: This simpler technique involves soaking the plant material in a solvent for a specific period, allowing for the slow diffusion of the desired compounds into the solvent. greenskybio.com Compared to Soxhlet extraction, maceration is a slower process. greenskybio.com

Assisted Extraction Methods (e.g., Sonication, Ultrasonic, Microwave)

To overcome the limitations of traditional methods, several assisted extraction techniques have been developed. These modern approaches often offer shorter extraction times, reduced solvent consumption, and improved efficiency. youtube.com

Ultrasonic-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. youtube.com The implosion of these bubbles near the plant cell walls causes cell disruption, enhancing the release of intracellular compounds like oleanolic acid. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells. mdpi.com This rapid heating leads to the swelling and rupture of plant cells, facilitating the release of bioactive compounds. mdpi.com MAE is recognized for its significantly shorter extraction times and reduced solvent usage compared to conventional methods. chromatographyonline.comnih.gov

Combined Methods: Research has also explored the synergistic effects of combining different assisted extraction techniques. For instance, ultrasonic-microwave assisted extraction (UMAE) and microwave-ultrasonic assisted extraction (MUAE) have been shown to enhance extraction yields and reduce processing times by leveraging the benefits of both technologies. nih.govresearchgate.net

A study on the extraction of oleanolic acid and ursolic acid from Ligustrum lucidum found that the optimal conditions for MAE were using an 80% ethanol (B145695) aqueous solution with a material to liquid ratio of 1:15, extracting for 30 minutes at 70°C under a microwave power of 500 W. nih.gov Under these conditions, the yield of oleanolic acid was 4.4 ± 0.20 mg/g. nih.gov

Solvent Selection for Optimized Yield and Purity

The choice of solvent is a critical parameter in the extraction of oleanolic acid, directly influencing both the yield and the purity of the extract. Oleanolic acid is a slightly polar compound, making medium-polar solvents the most effective for its extraction. nih.gov

The Hildebrand solubility parameter (δ) is a useful tool for predicting the most suitable solvents. Oleanolic acid has a reported Hildebrand solubility parameter of approximately 10.2. unifi.it Solvents with a similar δ value are expected to have a higher affinity for oleanolic acid, leading to better extraction yields. nih.govrsc.org

Effective Solvents: Studies have shown that n-butanol, with a Hildebrand parameter of 10.4, is an excellent solvent for oleanolic acid. nih.govunifi.it Other effective solvents include ethanol, methanol (B129727), ethyl ether, and chloroform. nih.govunifi.it

Less Effective Solvents: Nonpolar solvents such as toluene (B28343) and cyclohexane (B81311) generally result in poor extraction yields. nih.govunifi.it

Aqueous Ethanol: Interestingly, various studies have indicated that aqueous ethanol solutions (e.g., 70-95% ethanol) can be more effective than absolute ethanol for extracting triterpene acids from different natural sources. nih.govunifi.it

Green Solvents: In a move towards more environmentally friendly processes, research has explored the use of "green" solvents. Dimethyl carbonate (DMC), a bio-based and low-toxicity solvent, has been shown to be a promising alternative to conventional fossil-based solvents for the selective extraction of oleanolic acid from grape pomace. rsc.orgrsc.org

| Solvent | Hildebrand Solubility Parameter (δ) | Extraction Efficiency |

| n-Butanol | 10.4 | High |

| Ethanol | 13.0 | High |

| Methanol | 14.5 | High |

| Ethyl Ether | Not specified | High |

| Chloroform | Not specified | High |

| Toluene | Not specified | Poor |

| Cyclohexane | Not specified | Poor |

| Dimethyl Carbonate (DMC) | Not specified | High and Selective |

Chromatographic Separation and Isolation Methodologies

Following extraction, chromatographic techniques are essential for the separation, identification, and quantification of oleanolic acid from the crude extract.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful and automated form of thin-layer chromatography that provides higher resolution and more accurate quantitative measurements. researchgate.net It is a widely used technique for the analysis of oleanolic acid in plant extracts. ijpsr.com

The method involves spotting the extract onto a pre-coated HPTLC plate (commonly silica (B1680970) gel) and developing it in a suitable mobile phase. ijpsr.comijpsr.com The separation is based on the differential partitioning of the compounds between the stationary phase (the plate) and the mobile phase. After development, the plate is derivatized with a reagent, such as anisaldehyde-sulfuric acid or 10% sulfuric acid, to visualize the separated compounds. ijpsr.comijpsr.com Densitometric scanning is then used for quantification. nih.gov

Several HPTLC methods have been developed and validated for the identification and quantification of oleanolic acid in various plant species. ijpsr.comijpsr.com For example, a validated HPTLC method for Achyranthes aspera utilized a mobile phase of toluene: methanol: ethyl acetate (B1210297) (8.5:1:0.5 V/V) and detected oleanolic acid at 529 nm, with an Rf value of 0.35. ijpsr.com Another study on Cyclea peltata used a mobile phase of toluene: methanol (9:1) and reported an Rf value of 0.31 for oleanolic acid. ijpsr.com

| Plant Source | Mobile Phase | Rf Value |

| Achyranthes aspera | Toluene: Methanol: Ethyl Acetate (8.5:1:0.5 V/V) | 0.35 ijpsr.com |

| Cyclea peltata | Toluene: Methanol (9:1) | 0.31 ijpsr.com |

| Achyranthes aspera (seeds and leaves) | Not specified | 0.22 akjournals.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient and versatile chromatographic technique used for the separation, identification, and quantification of oleanolic acid. researchgate.netnih.govjfda-online.com It is often the method of choice for complex mixtures due to its high resolution and sensitivity. jfda-online.com

Reversed-phase HPLC is commonly employed for the analysis of oleanolic acid, typically using a C18 column. nih.govjbclinpharm.org The mobile phase usually consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate (B84403) buffer or a solution containing acetic acid). researchgate.netnih.gov Detection is most often performed using a UV detector at a wavelength around 210 nm. researchgate.netjbclinpharm.org

Researchers have developed and validated numerous HPLC methods for the determination of oleanolic acid in various plant materials and formulations. For instance, a method for analyzing Ziziphora clinopodioides used a mobile phase of methanol and 0.03 M phosphate buffer (pH 3, 90:10) with detection at 214 nm. nih.gov Another study successfully separated oleanolic acid and its isomer, ursolic acid, in Oldenlandia diffusa using a mobile phase of acetonitrile-methanol-water-ammonium acetate (70:10:20:0.2). researchgate.net

| Plant Source | Mobile Phase | Detection Wavelength |

| Ziziphora clinopodioides | Methanol and 0.03 M phosphate buffer (pH 3, 90:10) | 214 nm nih.gov |

| Oldenlandia diffusa | Acetonitrile-methanol-water-ammonium acetate (70:10:20:0.2) | 210 nm researchgate.net |

| Gentiana olivieri | Methanol and 0.03 mol/L phosphate buffer (pH 2.9, 85:15) | 210 nm jbclinpharm.org |

The study of oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562), and its isomer ursolic acid, has been significantly advanced by the development of sophisticated analytical techniques. These methods allow for the precise separation, identification, and quantification of these compounds in various matrices, including plant extracts and biological samples.

Chromatographic Techniques

Chromatography is a cornerstone of oleanolic acid research, enabling the separation of this compound from complex mixtures.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of oleanolic acid. ctlatesting.comnih.govperkinelmer.com Its versatility and ability to be coupled with various detectors make it a powerful tool for both qualitative and quantitative analysis.

Reverse-Phase Ultra-Fast Liquid Chromatography with Diode-Array Detection (RP-UFLC-DAD) is a high-speed and sensitive method for the simultaneous analysis of oleanolic acid and other compounds. nih.govnih.gov This technique utilizes a C18 column and a mobile phase, often a mixture of acetonitrile (B52724) and a buffer, to achieve rapid separation. nih.govresearchgate.net The Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing the specificity of detection. nih.govscioninstruments.com For instance, in the analysis of Leucas species, a mobile phase of acetonitrile and methanol (90:10) was used with detection at 210 nm. researchgate.net This method has been validated for its linearity, with correlation coefficients often exceeding 0.99, and has demonstrated low limits of detection (LOD) and quantification (LOQ), making it suitable for quantifying trace amounts of oleanolic acid. nih.govacademicjournals.org

Table 1: RP-UFLC-DAD Method Parameters for Oleanolic Acid Analysis

| Parameter | Value | Source |

| Column | Lichrospher 100, C18e (5 µm), 250–4.6 mm | nih.gov |

| Mobile Phase | 0.2% triethylamine (B128534) (pH 4 with O-phosphoric acid) and acetonitrile (85:15) | nih.gov |

| Detection Wavelength | 257 nm | nih.gov |

| Injection Volume | 20 µL | nih.gov |

High-Performance Liquid Chromatography with Photodiode-Array Detection (HPLC-DAD) is another robust method for the simultaneous determination of oleanolic acid and related compounds. ctlatesting.commdpi.comnih.gov This technique offers excellent separation and quantification capabilities. ctlatesting.com The photodiode array (PDA) detector, also known as a diode array detector (DAD), can acquire a full UV-Vis spectrum for each point in the chromatogram, providing detailed information about the separated compounds. scioninstruments.com A typical HPLC-DAD system for oleanolic acid analysis might employ a C18 column with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile or methanol. nih.govnih.gov For example, a method for analyzing wine samples used a difunctionally bonded C18 stationary phase with a buffered solution (pH 2.70) and acetonitrile as the mobile phase. nih.gov Detection is often performed at specific wavelengths, such as 210 nm or 214 nm, where oleanolic acid exhibits absorbance. nih.govnih.gov The method's validity is established through parameters like linearity (with regression coefficients typically above 0.998), repeatability, and accuracy. nih.gov

Table 2: HPLC-DAD Method for Oleanolic Acid and Ursolic Acid Determination

| Parameter | Value | Source |

| Column | Kromasil C18 (150 × 4.6 mm, 10 μm) | nih.gov |

| Mobile Phase | Methanol and 0.03 M phosphate buffer (pH = 3, 90:10) | nih.gov |

| Flow Rate | 0.5 ml/min | nih.gov |

| Detection Wavelength | 214 nm | nih.gov |

| Linearity Range (Oleanolic Acid) | 0.4 ~ 1.2 mg/ml (r = 0.9996) | nih.gov |

| Average Recovery (Oleanolic Acid) | 99.5% (RSD = 1.19%) | nih.gov |

For enhanced sensitivity and structural confirmation, High-Performance Liquid Chromatography can be coupled with a Photodiode Array Detector and Electrospray Ionization Mass Spectrometry (HPLC-PAD-ESI/MS). This hyphenated technique provides both UV-Vis spectral data and mass-to-charge ratio information, allowing for unambiguous identification of oleanolic acid. A study on mastic gum developed a validated HPLC/PDA method for oleanonic acid (a derivative of oleanolic acid) quantification, demonstrating excellent linearity and accuracy. koreascience.kr Another highly selective and sensitive method for determining oleanolic acid in human plasma utilized HPLC-ESI-MS-MS. nih.gov This method involved liquid-liquid extraction followed by analysis on a Zorbax-Extend ODS analytical column with a mobile phase of methanol and ammonium (B1175870) acetate. nih.gov The tandem mass spectrometer operated in selected reaction monitoring mode, providing high specificity. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to traditional liquid chromatography for the analysis of oleanolic acid. nih.govrsc.org SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. southampton.ac.ukyoutube.com CO2 is advantageous due to its low toxicity, non-flammability, and moderate critical temperature and pressure. southampton.ac.uk The solvating power of the supercritical fluid can be adjusted by modifying pressure, temperature, or by adding a co-solvent like ethanol, which allows for the elution of a wide range of compounds, including polar ones like oleanolic acid. nih.govsouthampton.ac.uk SFC offers several benefits, including high separation efficiency, faster analysis times (3 to 5 times faster than LC), and reduced use of toxic organic solvents. southampton.ac.uk This technique has been successfully applied to the extraction and purification of oleanolic acid from natural sources like olive leaves. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of oleanolic acid.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is frequently used in conjunction with chromatography for the identification and quantification of oleanolic acid. nih.gov In MS analysis, oleanolic acid can be ionized to produce a deprotonated molecular ion [M-H]⁻ in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) can further fragment this ion to produce characteristic product ions, which aids in structural confirmation. nih.govnih.gov For instance, in an HPLC-MS/MS method, the parent to product ion combination of m/z 455.4 → 455.4 was used to quantify oleanolic acid. nih.gov Another study reported major fragment ions of oleanolic acid at m/z 407, 405, and 391 in HPLC-MS/MS analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another well-established technique for the analysis of oleanolic acid, particularly after derivatization to increase its volatility. nih.govresearchgate.netmdpi.com In a typical GC-MS method, the sample undergoes extraction and purification, followed by silylation to convert the non-volatile oleanolic acid into a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ester. researchgate.nethmdb.ca The derivatized sample is then injected into the gas chromatograph, where it is separated on a capillary column, often a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.ca The separated components then enter the mass spectrometer for detection and identification. The GC-MS spectrum of the derivatized oleanolic acid shows characteristic fragment ions that can be used for its identification. hmdb.ca This method has been successfully used for the simultaneous determination of oleanolic acid and other pentacyclic triterpenic acids in various plant extracts. nih.gov

Table 3: GC-MS Parameters for Derivatized Oleanolic Acid

| Parameter | Value | Source |

| Derivative Type | 2 TMS | hmdb.ca |

| Derivative Formula | C36H64O3Si2 | hmdb.ca |

| Derivative Molecular Weight | 601.064 | hmdb.ca |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column | hmdb.ca |

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural identification and quantification of oleanolic acid. nih.govmdpi.com Both one-dimensional (¹H-NMR) and two-dimensional (¹³C-NMR, HSQC, HMBC) techniques are employed. nih.govnih.gov A significant advantage of NMR is its ability to analyze complex mixtures, such as plant extracts, and to discriminate between structurally similar isomers like oleanolic and ursolic acids without requiring prior separation. nih.gov

¹³C-NMR is used to identify the various triterpenes present in an extract, including oleanolic acid. nih.govresearchgate.net For quantification, ¹H-NMR has been successfully validated, demonstrating acceptable accuracy, precision, and linearity. nih.govmdpi.com The combination of 2D NMR techniques like ¹H-¹³C HSQC and ¹H-¹³C HMBC allows for the connection of proton and carbon spins across the molecule, enabling definitive identification and discrimination of isomers in a relatively short time (e.g., ~14 minutes). nih.gov The quantitative results obtained by NMR have shown excellent agreement with those from traditional HPLC methods. nih.gov

| Validation Parameter | Finding |

|---|---|

| Accuracy (Relative Error) | -1.0% to +1.7% |

| Precision | Three spectra of the same sample recorded with the same experimental conditions |

| Linearity | Validated across different concentrations |

| LOD & LOQ | Determined as part of method validation |

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in oleanolic acid and to study its molecular structure. royalsocietypublishing.org The FTIR spectrum of oleanolic acid displays characteristic absorption bands corresponding to its structural features. royalsocietypublishing.orgroyalsocietypublishing.org Key vibrations include a strong band for the hydroxyl group (νOH) at approximately 3500 cm⁻¹ and a band for the carbonyl group (νC=O) of the carboxylic acid at around 1700 cm⁻¹. royalsocietypublishing.org

FTIR analysis is typically performed on a solid sample prepared as a KBr pellet. royalsocietypublishing.org The spectrum is recorded over the mid-infrared range (e.g., 4000–400 cm⁻¹). royalsocietypublishing.orgfrontiersin.org Researchers have compared experimental FTIR spectra with theoretical spectra generated by Density Functional Theory (DFT) calculations to gain a deeper understanding of the molecule's vibrational modes and intermolecular interactions, such as hydrogen bonding, which can cause shifts in the observed bands. royalsocietypublishing.org This technique is also valuable for confirming the successful incorporation of oleanolic acid into drug delivery systems like nanofiber membranes. researchgate.net

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | νOH stretch | ~3500 |

| Carbonyl (C=O) | νC=O stretch | ~1700 |

Circular Dichroism (CD) Spectroscopy in Enzyme Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the interactions between small molecules (ligands), such as oleanolic acid, and proteins, including enzymes. nih.govcreative-proteomics.com The method is sensitive to the chirality of molecules and can provide information on changes in a protein's secondary and tertiary structure upon binding to a ligand. nih.govresearchgate.net

There are two main approaches for using CD in this context:

Monitoring Protein Conformation: The binding of oleanolic acid to an enzyme can induce conformational changes in the protein. These changes can be observed in the CD spectrum. The far-UV region (190–250 nm) reflects the protein's secondary structure (α-helix, β-sheet), while the near-UV region (260–350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reports on the tertiary structure. nih.govresearchgate.net Changes in these spectral regions upon addition of oleanolic acid indicate a binding event. nih.gov

Induced CD (ICD) of the Ligand: When an achiral or weakly chiral ligand like oleanolic acid binds to a chiral protein, it can acquire a CD signal in the region of its own electronic absorption bands. nih.gov This phenomenon, known as Induced CD (ICD), is a direct probe of the binding event. The intensity and shape of the ICD spectrum are dependent on the strength and geometry of the interaction between the ligand and the protein's binding site. nih.gov

Because CD is a quantitative technique, the magnitude of the spectral changes can be used to determine binding constants for the oleanolic acid-enzyme complex. nih.gov

Compound Names Mentioned

| Compound Name |

|---|

| Oleanolic acid |

| Caryophyllin |

| Ursolic acid |

| Methanol |

| Ammonium acetate |

| Acetonitrile |

| Formic acid |

Method Validation and Quantification in Research Settings

The accurate quantification of oleanolic acid and caryophyllene (B1175711) in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and quality control. Validated analytical methods ensure that the results are reliable, reproducible, and accurate. Method validation is a process that demonstrates the suitability of an analytical method for its intended purpose and typically involves evaluating parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, is a cornerstone for oleanolic acid analysis. nih.govjfda-online.com For the more volatile caryophyllene, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS is the standard approach. lmaleidykla.ltnih.gov

Validation of Oleanolic Acid Quantification Methods

Various chromatographic methods have been developed and validated for the quantification of oleanolic acid, often simultaneously with its isomer, ursolic acid.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC with UV Detection: A common and accessible method for quantifying oleanolic acid involves Reverse-Phase HPLC (RP-HPLC) with UV detection, typically at around 210 nm. akjournals.comresearchgate.net A study on Prunus serotina validated a method using a C18 column with a mobile phase of methanol and 1% aqueous orthophosphoric acid (90:10, v/v). akjournals.com The method demonstrated good linearity (r > 0.998), precision (RSD < 3.3%), and recovery (95.9% to 100.9%). akjournals.comresearchgate.net The limits of detection (LOD) and quantification (LOQ) were found to be highly sensitive. akjournals.com Another HPLC method using a PAH polymeric C18 column achieved excellent resolution between oleanolic acid and ursolic acid, with validation showing good linearity (r ≥ 0.9998) and precision (RSD ≤1.34%). nih.gov

HPLC with Evaporative Light Scattering Detector (ELSD): An HPLC-ELSD method was developed for the simultaneous analysis of five compounds in rosemary, including oleanolic acid. This method showed high sensitivity, with an LOD of 8.6 μg/mL for oleanolic acid, good linearity (r² = 0.991), and acceptable precision (RSD < 3.1%) and accuracy (recovery between 95.5% and 100.8%). mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices like plasma, LC-MS/MS methods are preferred. nih.govresearchgate.net A highly sensitive HPLC-ESI-MS/MS method was developed for determining oleanolic acid in human plasma, achieving a limit of quantification of 0.02 ng/mL. nih.govresearchgate.net Similarly, a UPLC-MS/MS method for human plasma reported an LOD of 0.5 ng/mL. nih.gov In some cases, derivatization is employed to enhance MS detection sensitivity. A study using 2-dimethylaminoethylamine (DMED) as a derivatizing agent reported an LOD of 0.92 ng/L for oleanolic acid. shimadzu.com

The table below summarizes the validation parameters from various studies on oleanolic acid quantification.

| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Source |

|---|---|---|---|---|---|---|---|---|

| HPLC-UV | Plant Material (Prunus serotina) | Not Specified | > 0.998 | 0.067 µg/mL | Not Specified | < 3.3 | 95.9 - 100.9 | akjournals.com |

| HPLC-UV | Medicinal Plants | 0.73 - 36.5 µg/mL | 0.9999 | Not Specified | Not Specified | < 1.34 | 92.1 - 102.6 | nih.gov |

| HPLC-MS/MS | Human Plasma | 0.02 - 30.0 ng/mL | Not Specified | Not Specified | 0.02 ng/mL | < 15 | Adequate | nih.govresearchgate.net |

| UPLC-MS | Human Plasma | Not Specified | Not Specified | 0.5 ng/mL | Not Specified | Not Specified | Not Specified | nih.gov |

| HPLC-ELSD | Rosemary | Not Specified | 0.991 | 8.6 µg/mL | Not Specified | < 3.1 | 95.5 - 100.8 | mdpi.com |

| LC-MS/MS (with derivatization) | Loquat Leaf Extract | Not Specified | > 0.999 | 0.92 ng/L | 3.07 ng/L | Not Specified | 97.2 - 105.0 | shimadzu.com |

Validation of Caryophyllene Quantification Methods

β-Caryophyllene is a volatile sesquiterpene, making Gas Chromatography (GC) the most suitable analytical technique for its quantification.

Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and widely used method for quantifying terpenes. A validated GC-FID method for determining major terpenes in Cannabis sativa, including β-caryophyllene, demonstrated excellent linearity (r² > 0.99) over a concentration range of 1–100 μg/mL. nih.govnih.gov The method was shown to be sensitive, with an LOD of 0.3 μg/mL and an LOQ of 1.0 μg/mL for all targeted terpenes. The precision was acceptable, with relative standard deviations (RSD) below 10%, and accuracy ranged from 89% to 111%. nih.govnih.gov Another study validating a GC method for β-caryophyllene in clove extract reported a linearity of r² > 0.999, with LOD and LOQ values of 1.28 μg/mL and 3.89 μg/mL, respectively. researchgate.net The accuracy for this method was between 101.6% and 102.2%. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers higher selectivity by identifying compounds based on their mass spectra. For quantification, it is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity. lmaleidykla.ltlmaleidykla.lt A headspace solid-phase microextraction (SPME) method coupled with GC-MS was validated for β-caryophyllene in St. John's wort infused oil. lmaleidykla.ltlmaleidykla.lt This method showed a linear range of 0.017–100 mg/kg with a correlation coefficient of 0.999 and a low LOD of 5 µg/kg. lmaleidykla.lt

The table below provides a summary of validation data for β-caryophyllene quantification from different research settings.

| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Source |

|---|---|---|---|---|---|---|---|---|

| GC-FID | Cannabis sativa | 1 - 100 µg/mL | > 0.99 | 0.3 µg/mL | 1.0 µg/mL | < 10 | 89 - 111 | nih.govnih.gov |

| GC-FID | Clove Extract | Not Specified | > 0.999 | 1.28 µg/mL | 3.89 µg/mL | 1.34 - 2.69 | 101.6 - 102.2 | researchgate.net |

| SPME-GC-MS | St. John's Wort Infused Oil | 0.017 - 100 mg/kg | 0.999 | 5 µg/kg | Not Specified | Not Specified | Not Specified | lmaleidykla.ltlmaleidykla.lt |

| SHS-GC | St. John's Wort Infused Oil | 0.1 - 10 mg/g | 0.995 | 30 µg/g | Not Specified | 7.4 | Not Specified | lmaleidykla.ltlmaleidykla.lt |

Structure Activity Relationships Sar and Derivatization Studies

Influence of Pentacyclic Triterpenoid (B12794562) Skeleton Integrity on Bioactivity

The fundamental pentacyclic triterpenoid skeleton of oleanolic acid is a crucial determinant of its bioactivity. nih.govnih.gov This rigid, five-ring structure provides a specific three-dimensional conformation that is essential for its interaction with various biological targets. mdpi.com Studies have shown that the integrity of this oleanane (B1240867) framework, particularly the A-ring, is critical for maintaining certain enzymatic inhibitory activities. nih.govmdpi.com The spatial arrangement of the methyl groups and other substituents on this scaffold is also a key factor influencing its pharmacological effects. mdpi.com The hydrophobic nature of the pentacyclic triterpene structure contributes to its ability to interact with cellular membranes and lipophilic binding sites on proteins. nih.govnih.gov Modifications that disrupt this core structure often lead to a significant loss of activity, underscoring the importance of the intact skeleton as a foundational element for its biological functions.

Role of Specific Functional Groups and Their Modifications

The bioactivity of oleanolic acid is not solely dependent on its carbon skeleton; the specific functional groups attached to it play a pivotal role. The hydroxyl group at the C-3 position, the carboxyl group at the C-28 position, and the double bond between C-12 and C-13 are primary sites for chemical modification aimed at enhancing potency, solubility, and selectivity. nih.govmdpi.comnih.gov

C-3 and C-28 Positions: Hydroxyl and Carboxyl Group Derivatization

The hydroxyl group at the C-3 position and the carboxyl group at the C-17 (leading to C-28) position are key functional moieties that significantly influence the biological properties of oleanolic acid. nih.govmdpi.com Derivatization at these sites has been a major focus of medicinal chemistry efforts to improve the compound's therapeutic potential. nih.govmdpi.com

The C-3 hydroxyl group is also a critical site for modification. The stereochemistry of this group (3β-OH) is important for its physiological functions. mdpi.com Modifications at this position, including oxidation to a keto group or esterification, have been explored to generate derivatives with altered bioactivities. For example, introducing different substituents at the C-3 position can impact the compound's anti-inflammatory and antimicrobial effects. mdpi.com

| Compound | Modification | Biological Activity | Key Finding |

|---|---|---|---|

| Oleanolic Acid | Parent Compound | Antitumor, Anti-inflammatory | Baseline activity |

| C-28 Amide Derivatives | Amidation of C-28 carboxyl group | Enhanced Antitumor | Significantly increased antitumor activity compared to parent compound. nih.govmdpi.com |

| C-28 Ester Derivatives | Esterification of C-28 carboxyl group | Enhanced Antitumor | Increased antitumor activity noted in various studies. nih.gov |

| C-3 Keto-derivatives | Oxidation of C-3 hydroxyl group | Modulated Bioactivity | Alteration of anti-inflammatory and other activities. |

| N-[(3β)-3-(acetyloxy)-28-oxoolean-12-en-28-yl]-glycine methyl ester (AOA-GMe) | Acetylation at C-3, Glycine (B1666218) methyl ester amide at C-28 | Potent Antitumor (B16 melanoma) | More potent growth inhibitor than the parent oleanolic acid. researchgate.net |

Modifications in A, C, and E Rings (e.g., C-2, C-11 Substitution)

In the A ring, substitutions at the C-2 position have been a subject of investigation. The introduction of various functional groups at this position can influence the compound's potency and selectivity for different biological activities. mdpi.comgoogle.com For example, the development of 2-substituted oleanolic acid derivatives has been pursued to enhance antitumor activities, with some derivatives showing several-fold improvement over the parent compound. google.com

The C ring, containing the 12-ene moiety, is another critical area for modification. Derivatization at the C-11 position, adjacent to the double bond, can have a profound impact on bioactivity. For instance, the introduction of a keto group at C-11 is a key feature in some highly potent synthetic derivatives, such as CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid), known for its potent anti-inflammatory and anticancer properties. mdpi.com Modifications within the E ring have also been explored, although less extensively than the A and C rings. nih.gov

Significance of the 12-ene Moiety

The double bond between carbons 12 and 13, known as the 12-ene moiety, is a characteristic feature of the oleanane-type triterpenoids and is critical for the biological activity of oleanolic acid. nih.govmdpi.com The integrity of this double bond is essential for maintaining certain enzyme inhibitory activities, such as against protein tyrosine phosphatase 1B (PTP1B). nih.govmdpi.com

Impact of Conjugation and Hybridization on Biological Activity

Conjugating oleanolic acid with other molecules, such as amino acids and sugars, is a powerful strategy to enhance its pharmacological properties, including solubility, bioavailability, and specific bioactivities. nih.govmdpi.com This approach creates hybrid molecules that can leverage the properties of both oleanolic acid and the conjugated partner.

Amino Acid and Oligosaccharide Conjugates

The conjugation of oleanolic acid with amino acids and oligosaccharides has yielded derivatives with significantly enhanced and sometimes novel biological activities. mdpi.com These modifications can improve the compound's water solubility and ability to interact with specific biological targets. researchgate.net

Amino Acid Conjugates: Structure-activity relationship analyses have demonstrated that conjugating one or two amino acids to the oleanolic acid scaffold can be essential for inducing certain antiviral activities. nih.govmdpi.com For example, specific amino acid conjugates have shown potent inhibitory effects against HIV-1. mdpi.com The introduction of amino acid groups can enhance the hydrophilicity of the molecule and potentially facilitate its transport across cell membranes. researchgate.net A novel synthetic derivative, N-[(3β)-3-(acetyloxy)-28-oxoolean-12-en-28-yl]-glycine methyl ester (AOA-GMe), demonstrated more potent tumor growth inhibition in B16 melanoma cells compared to oleanolic acid itself. researchgate.net

Oligosaccharide Conjugates: The anti-influenza activity of oleanolic acid can be markedly improved by conjugating oligosaccharides to either its C-3 hydroxyl group or its C-28 carboxyl group. nih.govmdpi.com These glycosylated derivatives, often referred to as saponins (B1172615), can exhibit altered pharmacokinetic profiles and mechanisms of action compared to the parent aglycone. The nature and length of the sugar chain can have a significant impact on the resulting biological activity. sinica.edu.tw Furthermore, conjugation with specific peptides, such as the cell-penetrating peptide p10, has been shown to improve the bioavailability, permeability, and pharmacological efficacy of oleanolic acid. mdpi.comacs.org

| Conjugate Type | Modification Site | Conjugated Moiety | Enhanced Biological Activity | Reference |

|---|---|---|---|---|

| Amino Acid Conjugate | C-28 | One or two amino acids and an acyl group | HIV-1 Inhibition | mdpi.com |

| Amino Acid Conjugate | C-28 | Glycine methyl ester | Antitumor (B16 melanoma) | researchgate.net |

| Oligosaccharide Conjugate | -COOH or -OH groups | Oligosaccharides | Anti-influenza | mdpi.com |

| Peptide Conjugate | Non-covalent | p10 peptide | Improved permeability and pharmacological efficacy | mdpi.comacs.org |

PEGylation and Other Polymer Modifications

The therapeutic application of oleanic acid, a promising pentacyclic triterpene, is often hampered by its poor water solubility and consequently low bioavailability. nih.govnih.gov To overcome these limitations, researchers have explored various polymer modifications, with PEGylation emerging as a particularly successful strategy. nih.govresearchgate.net PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule or nanoparticle surface. mdpi.com This modification creates a hydrophilic shield that offers several advantages in drug delivery. nih.govsemanticscholar.org

For oleanic acid, PEGylation has been primarily utilized in the development of nanoparticle delivery systems, such as liposomes. nih.govnih.gov In one approach, oleanic acid is encapsulated within a hydrophobic core, surrounded by an amphiphilic lecithin (B1663433) monolayer and a protective outer layer of PEG. nih.gov This structure, known as a PEGylated liposome, enhances the stability of the formulation and increases the circulation time of the drug in the bloodstream. nih.govmdpi.com The hydrated PEG layer provides steric protection, which reduces uptake by macrophages and minimizes clearance by the reticuloendothelial system, an effect often referred to as the "stealth effect". nih.govsemanticscholar.org

Studies have shown that encapsulating oleanic acid in PEG-modified nanoliposomes significantly improves its stability in vitro compared to the native compound. nih.gov These PEGylated liposomes typically have diameters in the range of 110-200 nm, a size suitable for exploiting the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.gov The encapsulation efficiency of oleanic acid into these systems can exceed 85%. nih.gov By improving solubility and stability, PEGylation serves as a potent strategy for developing oleanic acid as a viable therapeutic agent, particularly in cancer therapy. nih.govnih.gov

Table 1: Characteristics of PEGylated Oleanic Acid Liposomes

| Feature | Description | Source |

|---|---|---|

| Structure | Hydrophobic oleanic acid core, amphiphilic soybean lecithin monolayer, hydrophilic PEG coating. | nih.gov |

| Size | Approximately 110–200 nm in diameter. | nih.gov |

| Encapsulation Efficiency | Greater than 85%. | nih.gov |

| Key Advantages | Increased stability, prolonged circulation time, reduced macrophage uptake. | nih.govnih.gov |

| Therapeutic Potential | Promising delivery vehicle for cancer therapy. | nih.gov |

Hybrid Compounds with Known Pharmaceutical Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores into a single molecule. This approach aims to create novel compounds with enhanced biological activity, better selectivity, or a dual mode of action. researchgate.net Oleanolic acid, with its reactive carboxylic acid and hydroxyl groups, serves as an excellent scaffold for creating such hybrid compounds. up.ac.zaresearchgate.net

Researchers have successfully hybridized oleanolic acid with various known pharmaceutical scaffolds to develop therapeutics with improved properties. up.ac.zaresearchgate.net Modifications are typically made at the C-3 hydroxyl group or the C-28 carboxylic acid function. mdpi.comresearchgate.net

Examples of this strategy include:

Hybrids with Anti-inflammatory Drugs: Oleanolic acid has been combined with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, aspirin (B1665792), naproxen, and ketoprofen. mdpi.com These hybrids are synthesized by forming ester or iminoester linkages at the C-3 position of the triterpenoid skeleton. mdpi.comresearchgate.net

Hybrids with Natural Products: Conjugates of oleanolic acid and curcumin have been synthesized. researchgate.net Curcumin is a natural compound known for its diverse pharmacological properties. researchgate.net

Hybrids with Antibacterial Agents: Oleanolic acid has been linked with compounds like 4-aminosalicylic acid. up.ac.za

These hybridization efforts have yielded compounds with significantly enhanced bioactivities. For instance, an oleanolic acid-based hybrid (referred to as Compound 8 in one study) displayed potent antibacterial effects against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with minimum inhibitory concentration (MIC) values superior to that of the parent oleanolic acid. up.ac.zaresearchgate.net Another hybrid (Compound 7) showed greater cytotoxicity against MDA, DU145, and MCF-7 cancer cell lines than oleanolic acid alone. up.ac.za The successful synthesis and evaluation of these hybrids underscore the potential of oleanolic acid as a precursor for developing new antibacterial and anticancer agents. up.ac.za

Table 2: Bioactivity of Oleanolic Acid Hybrid Compounds

| Hybrid Scaffold | Target Activity | Key Findings | Source |

|---|---|---|---|

| 4-Aminosalicylic acid | Antibacterial | Potent effect against B. subtilis, S. aureus, P. vulgaris, K. oxytoca, and E. coli with MIC values of 1.25, 0.078, 0.078, 1.25, and 1.25 mg/mL, respectively, compared to oleanolic acid (MIC = 2.5 mg/mL). | up.ac.zaresearchgate.net |

| Curcumin | Anticancer | Hybrid compound 7 was the most cytotoxic on MDA, DU145, and MCF-7 cell lines with IC50 values of 69.87, 73.2, and 85.27 µg/mL, respectively, compared to oleanolic acid (IC50 > 200 µg/mL). | up.ac.zaresearchgate.net |

| NSAIDs (Ibuprofen, Aspirin, etc.) | Anti-inflammatory | Novel ester and iminoester derivatives created by linking NSAIDs to the C-3 position of oleanolic acid. | mdpi.comresearchgate.net |

Stereochemical Configuration and Bioactivity (e.g., 3β- vs. 3α-forms)

The biological activity of oleanolic acid and its derivatives is significantly influenced by their stereochemistry. nih.gov The orientation of the hydroxyl group at the C-3 position of the A-ring is a crucial determinant of its pharmacological function. nih.govmdpi.com Oleanolic acid naturally occurs in the 3β-hydroxy configuration, which is considered the more common and regular form. nih.gov However, its epimer, the 3α-hydroxy isomer, has been shown to possess distinct and sometimes more potent biological activities. nih.govmdpi.com

Structure-activity relationship (SAR) studies have highlighted the importance of this stereochemical difference. For example, in the context of antibacterial activity, the 3α-OH epimer of an oleanolic acid derivative was found to be the most potent compound against certain bacterial strains. mdpi.com This suggests that the spatial arrangement of the hydroxyl group plays a key role in the interaction with bacterial targets. mdpi.com The less common 3α-OH isomers have been reported to exhibit several biological activities that are not shared by their more prevalent 3β-OH counterparts. nih.gov

This distinction emphasizes that subtle changes in the three-dimensional structure of the molecule can lead to significant variations in its bioactivity profile. Therefore, the stereochemical configuration at C-3 is a critical factor to consider in the design and synthesis of new, more effective oleanolic acid-based therapeutic agents. nih.gov

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Simulation)

In recent years, computational methods have become indispensable tools in the structure-activity relationship (SAR) analysis of oleanolic acid and its analogues. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the molecular interactions between these compounds and their biological targets, helping to explain and predict their bioactivity. mdpi.comfrontiersin.org

Molecular docking is widely used to predict the binding conformation and affinity of a ligand (like oleanolic acid) within the active site of a target protein. frontiersin.orgnih.gov These studies have been applied to understand the mechanism of action of oleanolic acid against various targets, including:

Enzymes: Docking studies have investigated the inhibitory potential of oleanolic acid against acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases. mdpi.com Similar studies have explored interactions with the main protease (Mpro) of SARS-CoV-2, revealing binding energies more favorable than some canonical drugs. nih.govresearchgate.net

Receptors and Proteins: The interaction of oleanolic acid with targets like the integrin αM-I domain and tumor necrosis factor-alpha (TNF-α) has been modeled to understand its immunomodulatory and anti-inflammatory effects. frontiersin.orgnih.govfrontiersin.org

Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes. mdpi.comfrontiersin.org These simulations have confirmed that oleanolic acid and its analogues can form stable complexes within the binding pockets of their targets. frontiersin.orgnih.gov For instance, simulations have shown that oleanolic acid can be accommodated into the allosteric pocket of the integrin αM-I domain. frontiersin.org

These computational approaches are crucial for rational drug design. By elucidating the specific ligand-protein contacts and interaction patterns, they guide the structural modification of the oleanolic acid scaffold to design more potent and selective inhibitors. nih.govnih.govmdpi.com

Table 3: Examples of Computational Studies on Oleanolic Acid

| Computational Method | Target Protein | Key Findings | Source |

|---|---|---|---|

| Molecular Docking & MD Simulation | Acetylcholinesterase (AChE) | Investigated the inhibitory mechanism, observing CH-π interactions between oleanolic acid and aromatic residues in the active site. | mdpi.com |

| Molecular Docking | SARS-CoV-2 Main Protease (Mpro) | Oleanolic acid and its analogues showed high binding affinity (-12.6 to -14.2 Kcal/mol), suggesting potent inhibitory potential. | nih.govresearchgate.net |

| Molecular Docking & MD Simulation | Integrin αM-I Domain | Confirmed that oleanolic acid binds to an allosteric pocket, inducing clustering of the integrin on macrophages. | frontiersin.org |

| Molecular Docking | Tumor Necrosis Factor-alpha (TNF-α) | Helped to design potent inhibitors by showing that oleanolic acid analogues can have similar interactions as co-crystallized inhibitors. | nih.gov |

| Molecular Docking | Various Psoriasis Targets (MAPK3, STAT3, etc.) | Showed good binding affinity between oleanolic acid and key proteins involved in psoriasis, predicting its therapeutic mechanism. | frontiersin.org |

Molecular Mechanisms of Oleanolic Acid in Preclinical Models

Mechanisms of Anti-inflammatory Action

The anti-inflammatory prowess of oleanolic acid is attributed to its ability to modulate a wide array of inflammatory mediators, signaling pathways, and cellular responses.

Oleanolic acid has been shown to effectively suppress the expression and activity of key pro-inflammatory enzymes. In preclinical studies, oleanolic acid and its derivatives have demonstrated the ability to decrease the levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov This inhibition leads to a subsequent reduction in the production of nitric oxide (NO), a potent inflammatory mediator. nih.govnih.gov For instance, synthetic derivatives of oleanolic acid have been found to be highly active inhibitors of the de novo formation of both iNOS and COX-2 in mouse macrophages. nih.gov This modulation of pro-inflammatory enzymes is a cornerstone of oleanolic acid's anti-inflammatory effects.

A critical aspect of oleanolic acid's anti-inflammatory action is its capacity to downregulate the production of pro-inflammatory cytokines and chemokines. Preclinical evidence indicates that oleanolic acid can suppress the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govmdpi.com Furthermore, studies have reported its ability to reduce the levels of other pro-inflammatory mediators such as interleukin-12 (B1171171) (IL-12), monocyte chemoattractant protein-1 (MCP-1), and macrophage inflammatory protein-1α (MIP-1α). nih.gov This broad-spectrum inhibition of key signaling molecules helps to dampen the inflammatory cascade. For example, derivatives of oleanolic acid have shown inhibitory effects on the production of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov

In addition to suppressing pro-inflammatory mediators, oleanolic acid also promotes the production of anti-inflammatory cytokines. A notable example is its ability to increase the levels of interleukin-10 (IL-10). mdpi.com IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and maintaining immune homeostasis. However, it is worth noting that some studies on oleanolic acid derivatives have reported a decrease in IL-10 under certain experimental conditions. nih.gov In contrast, studies on β-caryophyllene, a related compound, have shown that it can boost IL-10 production. nih.gov

The anti-inflammatory effects of oleanolic acid are mediated through the modulation of several key intracellular signaling pathways. One of the most consistently reported mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov Oleanolic acid has been shown to suppress the activation of NF-κB, a central regulator of inflammatory gene expression. nih.govnih.gov Furthermore, it can modulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways. nih.govnih.gov Oleanolic acid has been observed to inhibit the phosphorylation of PI3K and Akt. nih.gov Additionally, it can reduce the levels of Toll-like receptor 4 (TLR4), a key receptor involved in initiating the inflammatory response to bacterial endotoxins. nih.gov

A significant cytoprotective mechanism of oleanolic acid involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Studies have shown that oleanolic acid can increase the nuclear accumulation of Nrf2 and enhance the expression of Nrf2 target genes, including HO-1. nih.govnih.gov This activation of the Nrf2/HO-1 pathway contributes to the antioxidant and anti-inflammatory properties of oleanolic acid. nih.govnih.gov

Oleanolic acid has been found to influence the polarization of macrophages, which are key immune cells involved in inflammation. Specifically, it can modulate the switch from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. nih.gov However, other research indicates that oleanolic acid can inhibit the differentiation of macrophages into the M2 phenotype. nih.gov This seemingly contradictory finding suggests that the effect of oleanolic acid on macrophage polarization may be context-dependent. For instance, β-caryophyllene has been shown to inhibit macrophage infiltration, which is a critical step in the inflammatory process. mdpi.com

Table 1: Summary of Preclinical Findings on the Molecular Mechanisms of Oleanolic Acid

| Mechanism | Key Molecules/Pathways Modulated | Observed Effects | References |

|---|---|---|---|

| Anti-inflammatory Action | |||

| Modulation of Pro-inflammatory Mediators | COX-2, iNOS, NO | Decreased expression and production | nih.govnih.govnih.gov |

| Regulation of Pro-inflammatory Cytokines and Chemokines | IL-1β, IL-6, TNF-α, IL-12, MCP-1, MIP-1α | Decreased secretion and production | nih.govnih.govmdpi.comnih.gov |

| Upregulation of Anti-inflammatory Cytokines | IL-10 | Increased production (though some conflicting reports exist) | nih.govmdpi.comnih.gov |

| Inhibition of Signaling Pathways | NF-κB, MAPK, PI3K/Akt, TLR4 | Inhibition of activation and phosphorylation, reduced expression | nih.govnih.govnih.govnih.gov |

| Activation of Nrf2/HO-1 Signaling Pathway | Nrf2, HO-1 | Increased nuclear accumulation and expression | nih.govnih.govnih.gov |

| Macrophage Polarization Modulation | M1 to M2 shift | Modulation of macrophage phenotype (context-dependent) | mdpi.comnih.govnih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Oleanolic acid |

| Caryophyllin |

| Cyclooxygenase-2 (COX-2) |

| Inducible nitric oxide synthase (iNOS) |

| Nitric oxide (NO) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Tumor necrosis factor-α (TNF-α) |

| Interleukin-12 (IL-12) |

| Monocyte chemoattractant protein-1 (MCP-1) |

| Macrophage inflammatory protein-1α (MIP-1α) |

| Interleukin-10 (IL-10) |

| Nuclear factor-kappa B (NF-κB) |

| Mitogen-activated protein kinase (MAPK) |

| Phosphatidylinositol 3-kinase (PI3K) |

| Protein kinase B (Akt) |

| Toll-like receptor 4 (TLR4) |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) |

| Heme oxygenase-1 (HO-1) |

Direct Enzyme Inhibition (e.g., Secretory Phospholipase A2 - sPLA2)

Oleanolic acid has been shown to directly inhibit the activity of secretory phospholipase A2 (sPLA2), a key enzyme involved in inflammatory processes. nih.gov By catalyzing the hydrolysis of phospholipids, sPLA2 releases arachidonic acid, a precursor for various pro-inflammatory mediators.

Studies have demonstrated that oleanolic acid inhibits sPLA2 from various sources, including human synovial fluid, human pleural fluid, and snake venoms, in a concentration-dependent manner. nih.gov The IC₅₀ values, which represent the concentration of oleanolic acid required to inhibit 50% of the sPLA2 activity, were found to be in the micromolar range, specifically between 3.08 and 7.78 µM. nih.gov This inhibition appears to be independent of calcium and substrate concentrations, suggesting a direct interaction with the enzyme. nih.gov

Further investigations into the mechanism of inhibition revealed that oleanolic acid directly interacts with the sPLA2 enzyme, leading to the formation of an sPLA2-oleanolic acid complex. nih.gov This interaction causes a conformational change in the enzyme, as evidenced by an enhanced relative intrinsic fluorescence intensity and a shift in the far UV-CD spectrum of sPLA2 in the presence of oleanolic acid. nih.gov The formation of this complex results in the irreversible inhibition of sPLA2 activity. nih.gov This direct enzymatic inhibition of sPLA2 by oleanolic acid provides a molecular basis for the anti-inflammatory properties observed for this compound and for medicinal plants that contain it. nih.gov

Mechanisms of Antioxidant Action

Oleanolic acid exhibits robust antioxidant properties through a variety of mechanisms, contributing to its protective effects against oxidative stress-related cellular damage.

Neutralization of Reactive Oxygen Species (ROS)

Oleanolic acid has demonstrated the ability to directly neutralize reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells. nih.gov In preclinical studies, oleanolic acid has been shown to have significant free radical scavenging activity. nih.gov For instance, one study reported a radical scavenging activity (RSA) of 88.30%. nih.gov This capacity to neutralize ROS helps to mitigate oxidative damage to cellular components. nih.gov

Inhibition of Lipid Peroxidation

A key aspect of oleanolic acid's antioxidant activity is its ability to inhibit lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.govbiomolther.org Preclinical studies have shown that oleanolic acid can decrease the formation of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov By preventing or reducing lipid peroxidation, oleanolic acid helps to maintain the integrity and function of cellular membranes. biomolther.orgmdpi.com

Enhancement of Endogenous Antioxidant Levels (e.g., GSH)

Oleanolic acid can bolster the cell's own antioxidant defenses by increasing the levels of endogenous antioxidants. nih.govnih.gov A notable example is its effect on glutathione (B108866) (GSH), a crucial cellular antioxidant. nih.gov Research has shown that oleanolic acid promotes an increase in the ratio of reduced to oxidized glutathione (GSH/GSSG), which is indicative of its role in maintaining cellular redox balance. nih.gov Furthermore, oleanolic acid treatment has been found to restore the levels of other important antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.gov

Activation of Antioxidant Signaling Pathways (e.g., Nrf2)

A significant mechanism underlying the antioxidant effects of oleanolic acid is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govyoutube.com Studies have shown that oleanolic acid treatment leads to the nuclear accumulation of Nrf2, which in turn increases the mRNA expression of Nrf2-target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govresearchgate.net This activation of the Nrf2-Keap1 pathway provides a coordinated and amplified antioxidant response. nih.gov

Modulation of JNK and ERK Pathways in Oxidative Stress Response

Oleanolic acid can also modulate signaling pathways, such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are involved in the cellular response to oxidative stress. nih.govnih.govnih.gov The effect of oleanolic acid on these pathways can be cell-type dependent. nih.govnih.gov For example, in some cancer cell lines, oleanolic acid has been observed to increase the phosphorylation of JNK and decrease the phosphorylation of ERK, while in others, it increased the phosphorylation of both. nih.govresearchgate.net The modulation of these pathways can influence cellular outcomes such as apoptosis in response to oxidative stress. nih.gov

Mechanisms of Anticancer Action of Oleanolic Acid in Preclinical Models

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562), has demonstrated a wide range of anticancer effects in preclinical studies. Its mechanisms of action are multifaceted, targeting various cellular processes involved in tumor growth and progression. These include the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis and autophagy), modulation of the cell cycle, and suppression of metastasis and angiogenesis. researchgate.netnih.gov

Inhibition of Cellular Proliferation

Oleanolic acid has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govmdpi.compsu.edunih.gov For instance, in human hepatocellular carcinoma HepG2 cells, OA treatment resulted in a significant reduction in cell viability. nih.govpsu.edu Similar inhibitory effects on proliferation have been observed in thyroid carcinoma cells, malignant glioma cells, and colon cancer cells. nih.govplos.orgnih.gov

The antiproliferative activity of oleanolic acid is attributed to its ability to interfere with key signaling pathways and molecules that regulate cell growth. Studies have indicated that OA can inhibit the activity of topoisomerase I and IIα, enzymes crucial for DNA replication and cell proliferation. mdpi.com Furthermore, oleanolic acid has been found to act as an inhibitor of transforming growth factor-β (TGF-β), a cytokine that can promote tumor growth in advanced stages of cancer. mdpi.com

Table 1: Inhibition of Cellular Proliferation by Oleanolic Acid in Different Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | References |

|---|---|---|---|

| HepG2 | Liver Carcinoma | Decreased cell viability with an IC50 of 30 µM. | nih.gov |

| SW579 | Thyroid Carcinoma | Inhibited migration, colony formation, and invasion in a dose-dependent manner. | nih.gov |

| U-87 MG | Malignant Glioma | Suppressed migration and invasion. | plos.org |

| Panc-28 | Pancreatic Cancer | Inhibited proliferation in a concentration-dependent manner. | nih.gov |

| GBC-SD, NOZ | Gallbladder Cancer | Inhibited proliferation in a dose-dependent and time-dependent manner. | nih.gov |

Induction of Apoptosis Pathways

Oleanolic acid is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cells. nih.govnih.govbegellhouse.com This process is often mediated through the mitochondrial-dependent (intrinsic) pathway. nih.govnih.govharvard.edu

Mitochondrial-Dependent Pathway: